molecular formula C14H19F3N4O B6943020 N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide

N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B6943020
M. Wt: 316.32 g/mol
InChI Key: UAKFZLJESLIBRS-UHFFFAOYSA-N
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Description

N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c1-2-21-6-4-3-5-11(21)9-18-12(22)10-7-19-13(20-8-10)14(15,16)17/h7-8,11H,2-6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKFZLJESLIBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CNC(=O)C2=CN=C(N=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a reductive amination reaction, where the piperidine derivative is reacted with the pyrimidine intermediate in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, typically under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide
  • N-[(1-ethylpiperidin-2-yl)methyl]-2-(difluoromethyl)pyrimidine-5-carboxamide
  • N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyridine-5-carboxamide

Uniqueness

N-[(1-ethylpiperidin-2-yl)methyl]-2-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

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